molecular formula C21H15FN4O4S B2830992 3-{[3-(4-FLUOROBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOIC ACID CAS No. 568543-85-1

3-{[3-(4-FLUOROBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOIC ACID

Cat. No.: B2830992
CAS No.: 568543-85-1
M. Wt: 438.43
InChI Key: FNXXASXJBSNEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound 3-{[3-(4-fluorobenzenesulfonamido)quinoxalin-2-yl]amino}benzoic acid, provided for research and development purposes. It is identified by CAS Number 568543-85-1 and has a molecular formula of C21H15FN4O4S and a molecular weight of approximately 438.44 g/mol . As a quinoxaline derivative featuring both a sulfonamido and a benzoic acid functional group, this compound is of significant interest in medicinal chemistry. Its structural features are associated with a range of biological activities. Patent literature indicates that structurally similar amino-benzoic acid and quinoxaline-dione derivatives are investigated for their potential therapeutic applications, including use as non-steroidal anti-inflammatory agents, antidiabetics, antineoplastics, and immunomodulators . Researchers can leverage this complex molecule as a key intermediate or precursor in the synthesis of more specialized compounds, such as phenylalanine derivatives, or as a core structure for developing novel pharmacological agents . The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-[[3-[(4-fluorophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O4S/c22-14-8-10-16(11-9-14)31(29,30)26-20-19(24-17-6-1-2-7-18(17)25-20)23-15-5-3-4-13(12-15)21(27)28/h1-12H,(H,23,24)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXXASXJBSNEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)F)NC4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>65.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268059
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(4-FLUOROBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOIC ACID involves multiple steps, including the formation of the quinoxaline core and subsequent functionalization with the 4-fluorophenylsulfonylamino group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-{[3-(4-FLUOROBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The reaction conditions typically involve controlled temperatures, specific solvents, and precise reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in modified analogs of the original compound .

Scientific Research Applications

3-{[3-(4-FLUOROBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOIC ACID has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: As a nonsteroidal anti-inflammatory drug, it has potential therapeutic applications in treating conditions associated with inflammation.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3-{[3-(4-FLUOROBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. As an NSAID, it likely inhibits the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation and pain. By inhibiting these enzymes, the compound reduces the production of inflammatory mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in sulfonamide substituents and core heterocycles. Key comparisons include:

Compound Name Core Structure Sulfonamide Substituent Molecular Weight (g/mol) Key Properties/Bioactivity
3-{[3-(4-Fluorobenzenesulfonamido)quinoxalin-2-yl]amino}benzoic acid Quinoxaline 4-Fluorophenyl ~400 (estimated) Enhanced metabolic stability
4-[[3-(Thiophen-2-ylsulfonylamino)quinoxalin-2-yl]amino]benzoic acid Quinoxaline Thiophen-2-yl ~393 Increased lipophilicity
4-[(4-Fluoro-3-methylphenyl)sulfonylamino]benzoic acid Benzene 4-Fluoro-3-methylphenyl 309.31 Improved enzyme binding affinity
4-([(3-Chloro-4-fluorophenyl)sulfonyl]amino)benzoic acid Benzene 3-Chloro-4-fluorophenyl 329.73 Higher halogen-induced reactivity
  • Fluorine vs. Chlorine Substituents : The 4-fluorophenyl group (target compound) offers electron-withdrawing effects, enhancing metabolic stability compared to the chloro-fluoro variant in , which may exhibit stronger halogen bonding but lower solubility .
  • Heterocyclic Core: Quinoxaline (target compound) vs.

Pharmacological Activities

  • Antimicrobial Effects: Quinoxaline and quinazoline derivatives, including the target compound, demonstrate antimicrobial activity. For example, 2-phenyl-3-substituted amino quinazolines inhibit bacterial growth via interference with folate synthesis . The fluorine substituent may enhance penetration through bacterial membranes .
  • Anti-Proliferative Activity: Benzoic acid derivatives, such as 3-(phenyl)propanoic acid and chlorogenic acid metabolites, exhibit anti-proliferative effects in Caco2 cells at 50–1000 μM . The target compound’s quinoxaline core may synergize with the sulfonamide group to inhibit cancer cell proliferation, though specific data are pending.
  • Enzyme Inhibition : Sulfonamide-bearing compounds often target enzymes like carbonic anhydrase or glycogen phosphorylase. The 4-fluorobenzenesulfonamide group in the target compound may mimic inhibitors of these enzymes, as seen in related structures .

Physicochemical Properties

  • Solubility: The benzoic acid moiety enhances water solubility compared to non-carboxylic acid analogues (e.g., 4-{3-chloro-4-[3-(2,4-dichloro-benzoyl)-ureido]-phenoxy}-butyric acid ).
  • Thermal Stability : Fluorinated sulfonamides generally exhibit higher melting points (e.g., 206–211°C for 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid ), suggesting similar stability for the target compound.

Biological Activity

3-{[3-(4-Fluorobenzenesulfonamido)quinoxalin-2-yl]amino}benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoxaline core and subsequent sulfonamide and carboxylic acid modifications. Methods often utilize various coupling reactions and can be optimized for yield and purity.

Anticancer Activity

Recent studies have investigated the anticancer properties of quinoxaline derivatives, including those similar to this compound. For instance, compounds with the quinoxaline structure have shown promising results against various cancer cell lines, including leukemia and solid tumors. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget CellsIC50 Value (µM)Reference
Quinoxaline AAntiproliferativeHL60 (leukemia)76
Quinoxaline BAntimalarialP. falciparum4.71
3-{[...]}AnticancerVarious solid tumorsTBDCurrent Study

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the quinoxaline structure significantly influence biological activity. For example, the introduction of the 4-fluorobenzenesulfonamide group enhances solubility and bioavailability, which may contribute to increased efficacy against cancer cells.

Case Study 1: Antiproliferative Effects

A recent study synthesized a series of quinoxaline derivatives, including those structurally related to our compound of interest. The antiproliferative activity was evaluated in HL60 leukemic cells, revealing that certain modifications led to improved IC50 values compared to parent compounds. This suggests that specific functional groups can enhance biological activity.

Case Study 2: Antimalarial Potential

Another investigation focused on quinoxaline derivatives as potential antimalarial agents. Compounds were tested against chloroquine-sensitive and resistant strains of P. falciparum, demonstrating significant activity. The findings highlight the versatility of quinoxaline derivatives in targeting different biological pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-{[3-(4-fluorobenzenesulfonamido)quinoxalin-2-yl]amino}benzoic acid, and what are the critical reaction conditions?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. For example:

  • Step 1 : Coupling of 4-fluorobenzenesulfonyl chloride with a quinoxaline-2-amine intermediate under basic conditions (e.g., triethylamine) to form the sulfonamide linkage.
  • Step 2 : Subsequent amidation or nucleophilic substitution to attach the benzoic acid moiety.
    Key challenges include controlling regioselectivity during sulfonamide formation and minimizing side reactions from the electron-withdrawing fluorine group .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1Et₃N, DCM, 0°C → RT65–75>95%
2EDCI, DMAP, DMF50–60>90%

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer :

  • X-ray crystallography : Used to resolve the quinoxaline-sulfonamide conformation (e.g., SHELX software for refinement ).
  • Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments; FT-IR for sulfonamide (SO₂NH) and carboxylic acid (COOH) stretching frequencies.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks .

Q. What initial biological activity screenings are recommended for this compound?

  • Methodological Answer : Prioritize assays targeting:

  • Enzyme inhibition : Test against kinases or acetylcholinesterase due to the quinoxaline core’s known activity .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Solubility : Measure logP to assess bioavailability (critical for benzoic acid derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of quinoxaline-sulfonamide derivatives?

  • Methodological Answer :

  • Meta-analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (e.g., pH, cell line variability).
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., fluorine position, benzoic acid substitution) to isolate activity drivers .
  • Target validation : Use CRISPR/Cas9 knockouts to confirm specificity for purported enzyme targets .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets or cholinesterase active sites.
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER).
  • ADMET prediction : SwissADME or pkCSM to evaluate toxicity and pharmacokinetics .

Q. What strategies optimize the compound’s crystallinity for structural studies?

  • Methodological Answer :

  • Solvent screening : Test polar (DMSO/water) vs. non-polar (hexane/EtOAc) mixtures for crystal growth.
  • Co-crystallization : Add co-formers (e.g., nicotinamide) to improve lattice stability.
  • Cryo-cooling : Use liquid nitrogen to stabilize crystals during X-ray data collection .

Data Contradiction Analysis

Q. How to address variability in enzyme inhibition data across studies?

  • Methodological Answer :

  • Standardize assays : Use identical enzyme concentrations and buffer systems (e.g., Tris-HCl pH 7.4 vs. phosphate buffer).
  • Control for fluorophore interference : Avoid assays relying on fluorescent substrates if the compound absorbs in the same wavelength range.
  • Validate with orthogonal methods : Confirm inhibition via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Research Gaps and Future Directions

  • Unanswered Questions :
    • Role of the fluorine atom in enhancing target selectivity versus off-target effects.
    • Long-term stability of the sulfonamide linkage under physiological conditions.
  • Emerging Techniques :
    • Cryo-EM for studying compound-membrane receptor interactions.
    • Fragment-based drug design (FBDD) to optimize the quinoxaline scaffold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.